One primary application of 4-F-3-IBA lies in its use as a starting material for the synthesis of novel bioactive compounds. Studies have explored its potential in the development of:
While research is ongoing, 4-F-3-IBA has also shown promise in other areas:
4-Fluoro-3-iodobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of 266.01 g/mol. It features a benzoic acid structure substituted with a fluorine atom at the para position and an iodine atom at the meta position relative to the carboxylic acid group. This compound is characterized by its high solubility in organic solvents and moderate solubility in water, making it suitable for various chemical applications .
While specific biological activities of 4-Fluoro-3-iodobenzoic acid are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, iodine-containing benzoic acids are known to interact with biological systems, potentially influencing thyroid function due to iodine's role in hormone synthesis . Additionally, the compound's structural features may allow it to act as a ligand or inhibitor in various biochemical pathways.
Several methods exist for synthesizing 4-Fluoro-3-iodobenzoic acid:
4-Fluoro-3-iodobenzoic acid finds utility in various fields:
Interaction studies involving 4-Fluoro-3-iodobenzoic acid typically focus on its reactivity with biological macromolecules or other small molecules. Preliminary studies suggest that its halogen substituents could enhance binding affinities in receptor-ligand interactions. Further research is necessary to elucidate specific interaction mechanisms and potential biological implications .
Several compounds share structural similarities with 4-Fluoro-3-iodobenzoic acid. Here are some notable examples:
| Compound Name | IUPAC Name | Key Differences |
|---|---|---|
| 3-Iodobenzoic Acid | 3-Iodobenzoic Acid | Lacks fluorine substitution |
| 4-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | Lacks iodine substitution |
| 2-Fluoro-3-iodobenzoic Acid | 2-Fluoro-3-iodobenzoic Acid | Different position of fluorine |
| 5-Iodo-2-fluorobenzoic Acid | 5-Iodo-2-fluorobenzoic Acid | Different substitution pattern |
The uniqueness of 4-Fluoro-3-iodobenzoic acid lies in its combination of both fluorine and iodine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds. This dual halogenation may enhance its utility in targeted synthesis and medicinal chemistry applications, providing distinct pathways for further exploration in research and development .
The molecular formula C7H4FIO2 defines the fundamental composition of 4-fluoro-3-iodobenzoic acid, indicating seven carbon atoms, four hydrogen atoms, one fluorine atom, one iodine atom, and two oxygen atoms [1] [2]. The molecular weight of 266.01 grams per mole reflects the substantial contribution of the iodine atom, which accounts for approximately 47.7% of the total molecular mass [3]. The exact mass and monoisotopic mass are both calculated as 265.92401 daltons, providing precise mass spectral identification parameters [2].
The compound maintains a relatively compact structure despite the presence of the large iodine substituent, with computational studies indicating a topological polar surface area of 37.3 square angstroms [2]. The heavy atom count of eleven reflects the molecular complexity, while the calculated complexity index of 163 demonstrates the structural intricacy arising from the multiple substituent effects [2].
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄FIO₂ |
| Molecular Weight (g/mol) | 266.01 |
| Exact Mass (Da) | 265.92401 |
| Monoisotopic Mass (Da) | 265.92401 |
| Heavy Atom Count | 11 |
| Topological Polar Surface Area (Ų) | 37.3 |
| Complexity Index | 163 |
The structural representation of 4-fluoro-3-iodobenzoic acid follows the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1C(=O)O)I)F, which precisely describes the connectivity pattern [2]. The benzene ring maintains its characteristic aromatic bonding with delocalized pi-electron system, though this system experiences perturbation from the halogen substituents [4] [5].
The carboxylic acid group adopts a planar configuration relative to the benzene ring, consistent with typical benzoic acid derivatives [6]. The carbon-carbon bond lengths within the aromatic ring exhibit slight variations due to halogen substitution effects, with computational studies suggesting that the presence of both fluorine and iodine creates localized electronic perturbations [7] [8].
The fluorine atom forms a strong carbon-fluorine bond with a length approximately 1.35 angstroms, characteristic of aromatic carbon-fluorine bonds [9]. The iodine substituent creates a longer carbon-iodine bond, typically around 2.1 angstroms, reflecting the larger atomic radius of iodine compared to fluorine [10]. These bond length differences contribute to the overall molecular geometry and influence the compound's physical and chemical properties [11].
The InChI key IKSOHJRYPQRTLQ-UHFFFAOYSA-N provides a unique digital fingerprint for database identification, while the three-dimensional conformational features can be analyzed through computational modeling approaches [2].
The conformational behavior of 4-fluoro-3-iodobenzoic acid primarily involves rotation about the carbon-carbon bond connecting the carboxylic acid group to the benzene ring [6] [12]. Studies of benzoic acid derivatives indicate that carboxylic acid groups typically exhibit two primary conformational states: syn and anti arrangements relative to the aromatic ring [12].
Computational investigations of similar carboxylic acid systems reveal that the rotational barrier for carboxyl group rotation ranges from 10 to 14 kilocalories per mole in gas phase conditions [12]. The presence of halogen substituents, particularly the bulky iodine atom in the meta position, may introduce steric effects that influence these conformational preferences [13].
The syn conformation, where the carboxyl hydrogen is oriented toward the benzene ring, typically represents the lower energy state in gas phase [12]. However, solvation effects can significantly alter this preference, with aqueous environments sometimes favoring the anti conformation due to enhanced solvent stabilization [12].
Molecular dynamics simulations of benzoic acid derivatives demonstrate that conformational interconversion occurs on timescales compatible with solution-phase chemical processes [14]. The activation barriers for rotation are generally low enough to permit rapid equilibration between conformational states under ambient conditions [15].
Table 2: Conformational Parameters
| Parameter | Estimated Value |
|---|---|
| Rotational Barrier (gas phase) | 10-14 kcal/mol |
| Preferred Conformation (gas phase) | syn |
| Conformational Equilibration Time | < 1 μs |
| Rotatable Bond Count | 1 |
The electronic distribution in 4-fluoro-3-iodobenzoic acid results from the combined inductive and resonance effects of the fluorine and iodine substituents [4] [5] [7]. Fluorine, with its high electronegativity of 3.98 on the Pauling scale, exerts a strong electron-withdrawing inductive effect while simultaneously providing weak electron-donating resonance stabilization through its lone pair electrons [5] [8].
Iodine demonstrates moderate electron-withdrawing inductive properties with an electronegativity of 2.66, coupled with more pronounced resonance electron donation due to its larger, more polarizable electron cloud [5] [8]. The meta positioning of these halogens relative to each other creates a complex electronic environment where their individual effects combine in a non-additive manner [4].
Both halogen substituents function as ortho-para directing groups despite their overall deactivating effect on the benzene ring [5]. This directional influence stems from the resonance donation of halogen lone pairs, which stabilizes positive charge development at the ortho and para positions during electrophilic aromatic substitution reactions [5] [16].
The presence of the carboxylic acid group introduces additional electronic complexity through its own strong electron-withdrawing properties [17]. The combined effect of multiple electron-withdrawing groups significantly reduces the electron density of the benzene ring, making the compound less reactive toward electrophilic attack compared to unsubstituted benzoic acid [5] [7].
Table 3: Electronic Effects of Halogen Substituents
| Property | Fluorine | Iodine |
|---|---|---|
| Electronegativity (Pauling) | 3.98 | 2.66 |
| Inductive Effect | Strong (-I) | Moderate (-I) |
| Resonance Effect | Weak (+R) | Moderate (+R) |
| Net Ring Effect | Mildly deactivating | Deactivating |
| Directive Influence | ortho/para | ortho/para |
Computational studies of halogenated aromatic compounds reveal that fluorine substituents typically reduce aromatic ring electron density more significantly than iodine due to the stronger inductive withdrawal [8]. However, iodine's greater polarizability can lead to enhanced intermolecular interactions, particularly halogen bonding phenomena [18] [19].
Crystal structure analysis of halogenated benzoic acid derivatives reveals important insights into solid-state packing arrangements and intermolecular interactions [20]. Benzoic acid compounds typically form hydrogen-bonded dimers through carboxylic acid functional groups, creating cyclic eight-membered ring structures with strong hydrogen bonds [21] [22].
The presence of halogen substituents introduces additional intermolecular interactions that can significantly influence crystal packing [20]. Iodine atoms are particularly effective at forming halogen bonds, which are directional non-covalent interactions that can compete with or complement hydrogen bonding patterns [18] [19].
Studies of related halogenated benzoic acid structures demonstrate that iodine-containing compounds often exhibit halogen bonding between iodine atoms and electron-rich regions such as carboxyl oxygen atoms [20]. These interactions typically have bond lengths ranging from 3.2 to 3.4 angstroms and contribute significantly to crystal stability [20].
The fluorine substituent, while less prone to halogen bonding due to its small size and high electronegativity, can participate in weak hydrogen bonding interactions and influence overall molecular packing through its effect on molecular dipole moments [20]. The combination of both halogens creates opportunities for complex three-dimensional networks in the solid state [20].
Crystallographic studies of meta-halogenated benzoic acid derivatives indicate that orientational disorder can occur when strong halogen bonding interactions are absent [20]. However, the presence of iodine often promotes ordered structures through directional halogen bonding, particularly involving carbonyl oxygen atoms [20].
Table 4: Crystal Structure Characteristics
| Interaction Type | Typical Distance (Å) | Relative Strength |
|---|---|---|
| Carboxyl H-bonds | 2.6-2.7 | Strong |
| I···O Halogen bonds | 3.2-3.4 | Moderate |
| F···H Contacts | 2.4-2.6 | Weak |
| Aromatic π-π Stacking | 3.3-3.8 | Moderate |
The melting point of 173-175 degrees Celsius reflects the combined effects of hydrogen bonding, halogen bonding, and van der Waals interactions in the crystalline state [1] [3]. This relatively high melting point indicates substantial intermolecular interactions that must be overcome during the melting process [23].
4-Fluoro-3-iodobenzoic acid exhibits a sharp melting point range of 176.6-177°C [1] [2] [3]. This relatively high melting point is attributable to the strong intermolecular hydrogen bonding between carboxylic acid groups and the significant van der Waals forces associated with the heavy iodine atom. The narrow melting range indicates high purity and good crystallinity of the compound. Different sources report slight variations, with some indicating 175-176°C [2] or 173-175°C [3], which may reflect differences in purity or measurement conditions.
The boiling point of 4-Fluoro-3-iodobenzoic acid is reported as 339°C at standard atmospheric pressure [1] [2]. This elevated boiling point is consistent with the compound's molecular structure, which includes strong intermolecular forces from hydrogen bonding of the carboxylic acid group and the polarizable iodine atom. The high boiling point indicates significant thermal stability under normal conditions and suggests that the compound will remain in solid form at typical laboratory and industrial temperatures.
4-Fluoro-3-iodobenzoic acid demonstrates a characteristic solubility pattern typical of halogenated aromatic carboxylic acids. The compound exhibits hydrophobic characteristics due to its aromatic ring system and halogen substituents, while the carboxylic acid group provides some polar character.
The compound shows limited solubility in water due to its predominantly hydrophobic nature arising from the aromatic ring and halogen substituents [4] [5]. In polar protic solvents, solubility remains limited as the hydrogen bonding capabilities are insufficient to overcome the hydrophobic interactions [4].
However, 4-Fluoro-3-iodobenzoic acid demonstrates good to excellent solubility in organic solvents [4] [5]. Chlorinated solvents such as dichloromethane and chloroform provide effective solvation due to their similar chemical properties and ability to interact with the halogenated aromatic system [4] [6]. The compound also shows good solubility in aromatic solvents like toluene and benzene, benefiting from favorable π-π interactions and similar polarity characteristics [4].
Ester solvents, particularly ethyl acetate, provide good dissolution properties due to their moderate polarity [7] [4]. The compound is also soluble in ether solvents and shows good solubility in dimethyl sulfoxide (DMSO), which is an excellent solvent for aromatic compounds [8]. In alcohols such as methanol and ethanol, the compound exhibits moderate solubility [7] [4], while acetone provides good solubility as a polar aprotic solvent [6].
4-Fluoro-3-iodobenzoic acid exists as a solid at room temperature with a density of 2.074 g/cm³ [1]. This relatively high density is primarily attributed to the presence of the heavy iodine atom (atomic weight 126.9), which contributes significantly to the overall molecular mass of 266.01 g/mol [1] [3] [9]. The compound typically appears as a white crystalline powder [1], indicating good crystalline order and purity.
The physical state and density reflect the compound's molecular packing in the solid state, where intermolecular hydrogen bonding between carboxylic acid groups and halogen bonding interactions contribute to the overall crystal structure stability. The solid state is maintained under normal storage conditions, with the compound being stable at room temperature.
4-Fluoro-3-iodobenzoic acid exhibits characteristic spectroscopic features that enable its identification and structural confirmation through various analytical techniques.
Infrared Spectroscopy: The compound displays distinct absorption bands characteristic of its functional groups. The carbonyl stretch of the carboxylic acid group appears in the region of 1700-1730 cm⁻¹, while the carbon-fluorine stretch occurs in the range of 1000-1300 cm⁻¹. The carbon-iodine stretch typically appears in the lower frequency region of 500-600 cm⁻¹. The fingerprint region (400-1500 cm⁻¹) provides unique identification patterns specific to the substitution pattern [10].
Nuclear Magnetic Resonance Spectroscopy: In ¹H NMR spectroscopy, the aromatic protons appear in the characteristic region of 7-8 ppm, with coupling patterns affected by the fluorine and iodine substituents. The carboxylic acid proton typically appears downfield at 10-12 ppm. The ¹³C NMR spectrum shows the carbonyl carbon at approximately 165-170 ppm, while aromatic carbons appear between 110-160 ppm with characteristic shifts due to halogen substitution [10] [11].
Fluorine NMR Spectroscopy: The single fluorine atom provides a distinct signal typically appearing in the range of -100 to -150 ppm, with coupling to adjacent carbons and protons providing structural information about the substitution pattern [10] [11].
Mass Spectrometry: The molecular ion peak appears at m/z 266, corresponding to the molecular weight. Fragmentation patterns typically show loss of iodine, fluorine, and carboxyl groups, with characteristic isotope patterns due to iodine (I-127) [12].
The refractive index of 4-Fluoro-3-iodobenzoic acid is 1.638 [13] [14] [15]. This optical property reflects the compound's ability to bend light and is influenced by the molecular structure, particularly the presence of the aromatic ring system and halogen substituents. The relatively high refractive index is consistent with the presence of heavy atoms (iodine) and the conjugated aromatic system, which contribute to the compound's polarizability and optical density.
The refractive index value is useful for compound identification and purity assessment, as it is a fundamental physical property that depends on molecular structure and intermolecular interactions. This value is typical for halogenated aromatic compounds and confirms the expected optical behavior based on the molecular structure.
4-Fluoro-3-iodobenzoic acid has a flash point of 159°C [1], indicating the lowest temperature at which the compound can form an ignitable mixture with air. This relatively high flash point reflects the compound's thermal stability and low volatility at ambient temperatures. The flash point is significantly lower than the boiling point (339°C), which is typical for organic compounds and indicates that vapor formation begins well before the boiling point is reached.